![molecular formula C17H13ClO3 B3041239 3-(2-Chlorophenyl)-7-methoxy-4-methylchromen-2-one CAS No. 263365-38-4](/img/structure/B3041239.png)
3-(2-Chlorophenyl)-7-methoxy-4-methylchromen-2-one
Overview
Description
3-(2-Chlorophenyl)-7-methoxy-4-methylchromen-2-one, also known as Clomeleon, is a fluorescent protein that is used as a calcium indicator in scientific research. It was first developed in 2002 by Roger Tsien and his team at the University of California, San Diego. Clomeleon is widely used in neuroscience research to study calcium signaling in cells and tissues.
Mechanism of Action
3-(2-Chlorophenyl)-7-methoxy-4-methylchromen-2-one works by binding to calcium ions and changing its fluorescence properties. When calcium ions bind to 3-(2-Chlorophenyl)-7-methoxy-4-methylchromen-2-one, it undergoes a conformational change that results in a change in its fluorescence properties. This change can be detected using fluorescence microscopy, allowing researchers to visualize and study calcium signaling in real-time.
Biochemical and Physiological Effects:
3-(2-Chlorophenyl)-7-methoxy-4-methylchromen-2-one has no known biochemical or physiological effects on cells or tissues. It is a non-toxic fluorescent protein that is used as a tool in scientific research.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(2-Chlorophenyl)-7-methoxy-4-methylchromen-2-one is its high sensitivity and specificity for calcium ions. It allows researchers to study calcium signaling in real-time with high spatial and temporal resolution. Another advantage is its compatibility with a wide range of experimental techniques, including fluorescence microscopy, electrophysiology, and calcium imaging.
One limitation of 3-(2-Chlorophenyl)-7-methoxy-4-methylchromen-2-one is its relatively low brightness compared to other fluorescent proteins. This can make it difficult to detect in low expression levels or in deep tissues. Another limitation is its relatively large size, which can affect its diffusion and localization in cells.
Future Directions
There are several future directions for 3-(2-Chlorophenyl)-7-methoxy-4-methylchromen-2-one research. One direction is the development of new variants with improved brightness and sensitivity. Another direction is the development of new calcium indicators that can detect other aspects of calcium signaling, such as pH and redox potential. 3-(2-Chlorophenyl)-7-methoxy-4-methylchromen-2-one can also be used in combination with other techniques, such as optogenetics and gene editing, to study calcium signaling in more complex systems. Finally, 3-(2-Chlorophenyl)-7-methoxy-4-methylchromen-2-one can be used to study calcium signaling in disease models, such as Alzheimer's disease and Parkinson's disease, to gain insights into the underlying mechanisms of these diseases.
Scientific Research Applications
3-(2-Chlorophenyl)-7-methoxy-4-methylchromen-2-one is used as a calcium indicator in scientific research. Calcium signaling is a critical process in many physiological functions, including muscle contraction, neurotransmitter release, and gene expression. 3-(2-Chlorophenyl)-7-methoxy-4-methylchromen-2-one is used to study calcium signaling in cells and tissues, including neurons, cardiac cells, and pancreatic cells.
properties
IUPAC Name |
3-(2-chlorophenyl)-7-methoxy-4-methylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO3/c1-10-12-8-7-11(20-2)9-15(12)21-17(19)16(10)13-5-3-4-6-14(13)18/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWWVYKFDBTZHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-7-methoxy-4-methylchromen-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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